

Molecular formula and weight of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Cat. No.: B018574

[Get Quote](#)

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

This technical guide provides a comprehensive overview of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a light brown solid at room temperature.^{[1][2]} It serves as a crucial building block in the synthesis of methotrexate derivatives and pteridine reductase inhibitors.^{[1][2]}

A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₈ Br ₂ N ₆ [1] [3]
Molecular Weight	335.99 g/mol [1] [3]
Melting Point	>195°C (decomposes) [1]
CAS Number	52853-40-4

Mechanism of Action and Applications

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a versatile intermediate primarily utilized in the preparation of antifolate drugs and other therapeutic agents. Its reactivity, attributed to the bromomethyl group, allows for its incorporation into larger molecular scaffolds.

The primary applications and associated mechanisms of action of compounds derived from this intermediate include:

- **Methotrexate Derivatives:** This compound is a key precursor in the synthesis of methotrexate and its analogs, which are potent inhibitors of dihydrofolate reductase (DHFR).[\[1\]](#)[\[3\]](#) DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines and pyrimidines, and consequently, DNA and RNA. By inhibiting DHFR, methotrexate derivatives disrupt DNA synthesis, leading to the inhibition of cell proliferation. This mechanism is fundamental to their use as anticancer and antirheumatic agents.[\[1\]](#)[\[3\]](#)
- **Pteridine Reductase Inhibitors:** It is also used in the development of inhibitors for pteridine reductase (PTR1), an enzyme found in certain protozoan parasites like *Leishmania* and *Trypanosoma*.[\[1\]](#)[\[2\]](#) PTR1 provides a bypass for DHFR inhibition, making it a target for overcoming drug resistance. Inhibitors synthesized from this intermediate can selectively target parasitic PTR1, offering a potential therapeutic strategy for diseases caused by these organisms.
- **Other Enzyme Inhibition:** Research has also indicated that derivatives of this compound can inhibit other enzymes such as nitroaldolase and thymidylate synthase, further highlighting its potential in developing novel therapeutic agents.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** and its subsequent use in the synthesis of a methotrexate precursor.

Synthesis of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**

This protocol describes the conversion of (2,4-diaminopteridin-6-yl)methanol to **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

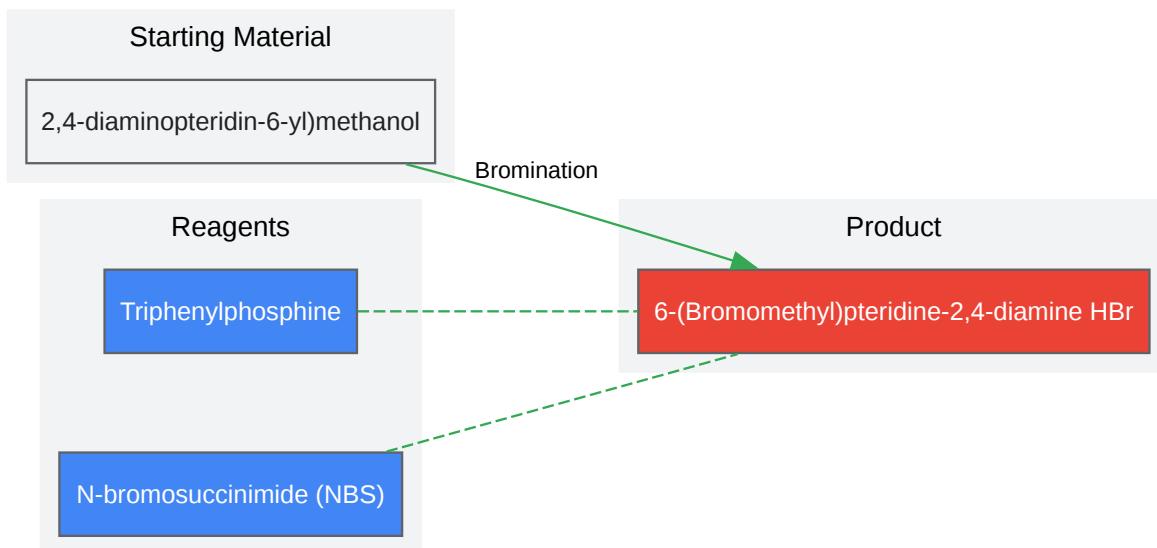
- Materials:

- (2,4-diaminopteridin-6-yl)methanol
- Triphenylphosphine
- N-bromosuccinimide (NBS)
- Carbon tetrachloride
- Water
- Dimethylformamide (DMF)

- Procedure:

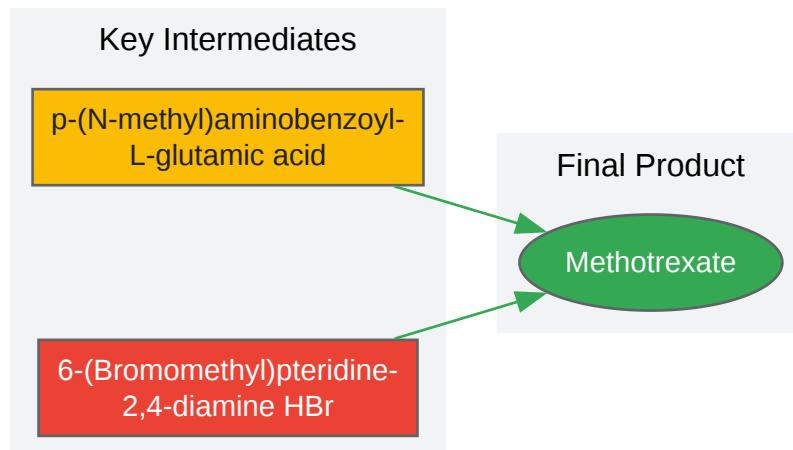
- In a suitable reaction vessel, suspend triphenylphosphine (1.1 mole equivalents) and N-bromosuccinimide (1.1 mole equivalents) in carbon tetrachloride.
- Cool the stirred suspension to 0°C.
- Add (2,4-diaminopteridin-6-yl)methanol (1 mole equivalent) portion-wise to the cooled suspension.
- Allow the reaction mixture to stir overnight, gradually warming to room temperature.
- Collect the crude product by filtration.

- Recrystallize the crude product from a mixture of water and DMF to yield purified **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.
- Expected Yield: Approximately 96%.


Synthesis of a Methotrexate Precursor

This protocol outlines the use of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** in the synthesis of a key intermediate for methotrexate.

- Materials:
 - **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**
 - Metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid
 - Appropriate solvent (e.g., dimethylacetamide)
- Procedure:
 - Dissolve the metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid in the chosen solvent.
 - Add **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide** to the solution.
 - The reaction proceeds via nucleophilic substitution, where the amino group of the glutamate derivative displaces the bromide from the pteridine intermediate.
 - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
 - Upon completion, the product can be isolated and purified using standard chromatographic methods.


Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis processes involving **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-(Bromomethyl)pteridine-2,4-diamine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Synthesis of Methotrexate from key intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com]
- To cite this document: BenchChem. [Molecular formula and weight of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018574#molecular-formula-and-weight-of-6-bromomethyl-pteridine-2-4-diamine-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com